Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

CAS No.: 877165-63-4

Cat. No.: VC3364190

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877165-63-4 |

|---|---|

| Molecular Formula | C12H23N3O3 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) |

| Standard InChI Key | LLCLPVWQQMAGEF-UHFFFAOYSA-N |

| SMILES | CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

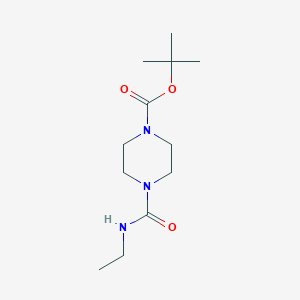

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate contains a central piperazine ring with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an ethylcarbamoyl group (ethylamide) at the N4 position. This structure is similar to other tert-butyl piperazine-1-carboxylate derivatives that have been documented in chemical databases and literature.

The molecular formula of this compound is C₁₂H₂₃N₃O₃, featuring:

-

A six-membered piperazine ring with two nitrogen atoms

-

A tert-butyl carbamate (Boc) group

-

An ethylcarbamoyl group (N-ethylamide)

Synthesis Methods

General Synthetic Approach

The synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely follows established methods for related piperazine derivatives. A plausible synthetic route would involve:

-

Starting with mono-Boc-protected piperazine

-

Coupling with an activated ethyl isocyanate or ethylamine using coupling reagents

-

Purification by standard methods such as column chromatography

One-Pot Synthesis Considerations

Recent advancements in the synthesis of related tert-butyl piperazine carboxylate derivatives have demonstrated improved efficiency through one-pot methods. For instance, related compounds have been synthesized using click chemistry with significantly reduced reaction times (~5 minutes) and enhanced yields (95-98%) . These methods could potentially be adapted for the synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate.

The general reaction conditions might include:

-

Base: DIPEA (1.5 eq)

-

Solvent: DMF

-

Temperature: 0°C

-

Catalyst: For coupling reactions, commonly used catalysts include HATU, PyBOP, or EDC/HOBt

Applications and Biological Activity

Role as a Chemical Building Block

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely serves as a valuable intermediate in organic synthesis due to:

-

The presence of the Boc protecting group, which can be selectively removed under acidic conditions

-

The ethylcarbamoyl functionality, which provides a handle for further derivatization

-

The piperazine scaffold, which is prevalent in many biologically active compounds

This compound could be particularly useful in the synthesis of:

-

Peptide-based pharmaceuticals

-

GPCR modulators

-

CNS-active agents

Structure-Activity Relationships

Comparison with Related Compounds

The structure of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate can be compared with other related compounds to understand potential structure-activity relationships:

Functional Group Contributions

The key functional groups in tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely contribute to its properties in specific ways:

-

Boc Group:

-

Provides protection for the N1 nitrogen

-

Enhances lipophilicity

-

Serves as a removable group for further derivatization

-

-

Ethylcarbamoyl Group:

-

Provides hydrogen bond donor and acceptor capabilities

-

Contributes to water solubility

-

Offers potential for specific receptor interactions

-

-

Piperazine Ring:

-

Provides a rigid scaffold

-

Contains basic nitrogen atoms that can be protonated at physiological pH

-

Common pharmacophore in many drugs

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Predicted key signals in ¹H NMR:

-

tert-Butyl group: singlet at approximately 1.4-1.5 ppm

-

Piperazine ring protons: multiplets at approximately 3.3-3.6 ppm

-

Ethyl CH₂: quartet at approximately 3.2-3.4 ppm

-

Ethyl CH₃: triplet at approximately 1.1-1.2 ppm

-

NH of carbamoyl: broad singlet at approximately 4.5-5.5 ppm

Predicted key signals in ¹³C NMR:

-

Carbonyl carbons: signals at approximately 155-170 ppm

-

tert-Butyl quaternary carbon: signal at approximately 79-80 ppm

-

tert-Butyl methyl carbons: signal at approximately 28-29 ppm

-

Piperazine carbons: signals at approximately 40-50 ppm

-

Ethyl carbons: signals at approximately 15-35 ppm

Infrared Spectroscopy (IR)

Predicted key IR bands:

-

C=O stretching: 1680-1710 cm⁻¹ (Boc) and 1630-1660 cm⁻¹ (amide)

-

N-H stretching: 3300-3500 cm⁻¹

-

C-H stretching: 2900-3000 cm⁻¹

-

C-N stretching: 1200-1350 cm⁻¹

Chromatographic Analysis

Based on similar compounds, tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate would likely be analyzed using:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume